![molecular formula C22H20Cl3N3OS B2615025 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 899906-16-2](/img/structure/B2615025.png)
2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]deca-1,3-dien-2-yl group, which is a type of cyclic compound with two rings sharing a single atom . The molecule also contains chlorophenyl groups, which are aromatic rings with chlorine atoms, and an acetamide group, which is a carboxylic acid derivative.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The spiro[4.5]deca-1,3-dien-2-yl group would introduce a level of three-dimensionality to the molecule .Scientific Research Applications
Electrochemical Reduction Studies
A study explored the electrochemical reduction of a related compound, 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, investigating both voltammetric processes and dissolving-metals synthesis. This research provides insights into the electrochemical properties of diazaspirodecanes, which may be relevant to the compound (Zhou et al., 2010).
Radioprotective Properties
A related compound, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane, demonstrated potential radioprotective properties against lethal doses of X-radiation in mice, suggesting potential research avenues in radiation protection for similar compounds (Shapiro et al., 1968).
Triphenylphosphine Promoted Reactions
Research involving triphenylphosphine and related compounds, like arylidene N,N'-dimethylbarbituric acids, formed various diazaspirodecanes with high regioselectivity and diastereoselectivity. This study highlights the potential of using such compounds in organic synthesis (Han et al., 2020).
Antimicrobial Applications
A study on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides revealed moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential antimicrobial applications for structurally similar compounds (Desai et al., 2008).
Enantiodivergent Synthesis
Another study focused on the enantiodivergent synthesis of bis-spiropyrrolidines, using diazaspirodecanes as intermediates. This research underlines the compound's utility in generating chiral centers for potential pharmaceutical applications (Conde et al., 2015).
Antitumor and Antioxidant Evaluation
Certain N-substituted-2-amino-1,3,4-thiadiazoles, structurally related to the compound , have shown promising antitumor and antioxidant activities in studies, suggesting potential applications in cancer and oxidative stress-related research (Hamama et al., 2013).
Anticancer and Antidiabetic Applications
A study on spirothiazolidines analogs, including compounds similar to 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide, demonstrated significant anticancer and antidiabetic properties, highlighting its potential in therapeutic applications (Flefel et al., 2019).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, structurally related to the compound , showed significant antiviral and antiapoptotic effects, specifically in the treatment of Japanese encephalitis. This suggests potential antiviral applications for similar compounds (Ghosh et al., 2008).
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)8-2-1-3-9-22)30-13-19(29)26-18-11-16(24)10-17(25)12-18/h4-7,10-12H,1-3,8-9,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVLNPEPJOUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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